Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate is an organic compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of an azetidine ring, a cyano group, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features and reactivity .
Preparation Methods
The synthesis of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with diethyl cyanomethylphosphonate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the cyanomethylphosphonate to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted azetidines.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include substituted azetidines, amines, and carboxylic acids.
Scientific Research Applications
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The cyano group and the azetidine ring provide sites for nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a cyanomethyl group instead of a cyanoacetyl group.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a cyanoacetyl group.
Benzyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQMPWWBTIXHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695290 | |
Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-13-0 | |
Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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